molecular formula C8H4F3NO B1295464 3-(Trifluoromethoxy)benzonitrile CAS No. 52771-22-9

3-(Trifluoromethoxy)benzonitrile

Cat. No.: B1295464
CAS No.: 52771-22-9
M. Wt: 187.12 g/mol
InChI Key: DCZAPXGEZYVQNX-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4F3NO It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group to a benzonitrile precursor. One common method is the reaction of 3-hydroxybenzonitrile with trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3) and a copper catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control of reaction conditions and improved safety, especially when handling volatile reagents like trifluoromethyl iodide .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(Trifluoromethoxy)benzonitrile serves as a valuable building block for complex organic molecules. Its electron-withdrawing properties allow it to participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The compound can undergo reactions with nucleophiles such as amines and thiols.
  • Oxidation and Reduction Reactions : It can be modified through oxidation or reduction processes, leading to various derivatives.

These reactions enable chemists to design new compounds with tailored properties .

Biology

The unique structural attributes of this compound make it a candidate for biological research. Its ability to modulate biological pathways positions it as a potential lead compound in drug discovery. Notably, it has been studied for its interactions with protein targets involved in cancer and inflammation pathways .

Case Study: Drug Discovery

A study investigated the role of this compound in developing inhibitors for protein arginine methyltransferase 5 (PRMT5), an epigenetic target linked to tumorigenesis. The compound's ability to influence PRMT5 activity highlights its potential in therapeutic applications against cancer .

Industry

In industrial applications, this compound is utilized in the development of new materials that exhibit enhanced stability and reactivity. Its unique properties make it suitable for formulating specialty chemicals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzonitrile in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzonitrile
  • 4-(Trifluoromethoxy)benzonitrile
  • 3-(Trifluoromethyl)phenol

Uniqueness

3-(Trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it valuable in the design of molecules with specific desired properties .

Biological Activity

3-(Trifluoromethoxy)benzonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H6F3NC_8H_6F_3N. The trifluoromethoxy group (–O–CF₃) enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design. The presence of the nitrile group (–C≡N) also contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group increases the compound's affinity for lipid membranes, potentially facilitating its penetration into cells. This property is crucial for its antibacterial and antimicrobial activities.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against enteric pathogens, which are notorious for causing gastrointestinal infections. The compound's mechanism includes inducing stress on bacterial cell envelopes, disrupting the proton motive force (PMF), leading to cell death through ATP dissipation .

Antibacterial Efficacy

A study reported that a related compound, IITR00210 (which shares structural similarities with this compound), displayed broad-spectrum antibacterial activity. It reduced bacterial counts significantly in time-kill assays and demonstrated efficacy in murine models of infection . This suggests that this compound may possess similar properties, warranting further investigation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions where trifluoromethylating agents are utilized. Its derivatives have been synthesized to enhance specific biological activities, including neuroprotective properties akin to those found in drugs like riluzole, used for treating amyotrophic lateral sclerosis (ALS) .

Case Studies and Research Findings

  • Antibacterial Activity : A study highlighted the compound's ability to combat multidrug-resistant Gram-negative bacteria, showcasing its potential as a therapeutic agent against resistant strains .
  • Neuroprotective Applications : Research into derivatives of this compound has indicated promising results in neuroprotection, suggesting applications in treating neurodegenerative diseases.
  • Fluorinated Compounds in Drug Development : The trifluoromethoxy group has been linked to enhanced drug potency and reduced side effects in various FDA-approved drugs over the past two decades. This trend underscores the importance of fluorinated compounds in modern medicinal chemistry .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
2-Amino-3-(trifluoromethoxy)benzonitrileAmino group, trifluoromethoxy groupExhibits different reactivity due to position of substituents
2-Iodo-3-(trifluoromethoxy)benzonitrileIodo group, trifluoromethoxy groupPotentially different biological activity due to iodine's leaving group capability
4-Amino-2-(trifluoromethyl)benzonitrileAmino group, trifluoromethyl groupDifferent electronic effects due to substitution pattern

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Trifluoromethoxy)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves substitution reactions on a pre-functionalized benzene ring. For example, trifluoromethoxy groups can be introduced via nucleophilic aromatic substitution using trifluoromethylating agents under controlled conditions. A related approach involves coupling a nitrile precursor with a trifluoromethoxy substituent, as seen in analogs like 2-chloro-6-(trifluoromethoxy)benzonitrile, which uses halogenated intermediates . Optimization requires careful temperature control (e.g., 80–120°C), anhydrous conditions, and catalysts such as copper(I) iodide. Purity is verified via HPLC or GC-MS, and intermediates should be characterized by 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm regioselectivity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} NMR will show aromatic protons (δ 7.4–8.1 ppm, split based on substitution pattern). The trifluoromethoxy group (OCF3-\text{OCF}_3) is identified via 19F^{19}\text{F} NMR (δ -55 to -60 ppm). 13C^{13}\text{C} NMR detects the nitrile carbon (δ ~115 ppm) .
  • IR : A sharp absorption band near 2230 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+[\text{M+H}]^+ for C8H4F3NO\text{C}_8\text{H}_4\text{F}_3\text{NO}).

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

  • Methodological Answer : The compound is sensitive to prolonged UV exposure and moisture. Stability tests under inert atmospheres (N2_2/Ar) show no decomposition at room temperature for >6 months. However, photolytic studies indicate that visible-light-mediated reactions (e.g., with organic photosensitizers) can trigger fragmentation into intermediates like fluorophosgene, necessitating storage in amber vials and avoidance of light during catalysis .

Advanced Research Questions

Q. How can this compound be utilized in photocatalytic reactions to generate reactive intermediates?

  • Methodological Answer : Under visible-light irradiation with an organic photosensitizer (e.g., eosin Y), this compound undergoes single-electron reduction, leading to cleavage of the trifluoromethoxy group and releasing fluorophosgene (FCOCl\text{FCOCl}). This intermediate is trapped in situ to synthesize carbamates or ureas. Transient absorption spectroscopy reveals a catalyst charge-transfer complex-dimer as the active species, with reaction progress monitored via 19F^{19}\text{F} NMR to detect downstream carbonyl fluoride intermediates .

Q. What experimental strategies resolve contradictions in reported reaction yields involving this compound derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., for fluorophosgene trapping) often stem from water content or light intensity. Controlled kinetic studies using stopped-flow NMR or in-situ IR can identify off-cycle equilibria. For example, trace water shifts the equilibrium toward hydrolysis byproducts, necessitating rigorous drying of solvents. Statistical Design of Experiments (DoE) optimizes parameters like catalyst loading and irradiation wavelength .

Q. How does computational modeling aid in understanding the electronic effects of the trifluoromethoxy group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict the electron-withdrawing nature of OCF3-\text{OCF}_3, which polarizes the aromatic ring and activates specific positions for electrophilic substitution. Frontier Molecular Orbital (FMO) analysis explains its role in photoinduced charge-transfer processes, corroborating experimental observations of fragmentation pathways .

Q. What advanced analytical techniques are required to characterize decomposition byproducts of this compound?

  • Methodological Answer :

  • GC-MS/TGA-MS : Identifies volatile byproducts (e.g., benzonitrile or COF2\text{COF}_2) during thermal decomposition.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms surface adsorption of intermediates in heterogeneous catalysis.
  • Transient Absorption Spectroscopy : Captures short-lived intermediates (e.g., radical anions) with microsecond resolution .

Properties

IUPAC Name

3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZAPXGEZYVQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200753
Record name 3-(Trifluoromethoxy)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52771-22-9
Record name 3-(Trifluoromethoxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052771229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)benzonitrile
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-(Trifluoromethoxy)benzonitrile
3-(Trifluoromethoxy)benzonitrile

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